(z)-2-(2-Hydroxy-2-phenylvinyl)pyridine
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Overview
Description
1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one is an organic compound with the molecular formula C13H11NO It is known for its unique structure, which includes a phenyl group attached to a pyridinylidene moiety through an ethanone linkage
Preparation Methods
The synthesis of 1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one typically involves the reaction of benzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenyl and pyridinylidene groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound has a piperidine ring instead of a pyridine ring, leading to different chemical and biological properties.
1-Phenyl-2-(2-pyridinyl)ethanone: This is a closely related compound with slight structural differences that can affect its reactivity and applications
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(Z)-1-phenyl-2-pyridin-2-ylethenol |
InChI |
InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-10,15H/b13-10- |
InChI Key |
IXQUHMXYFKDBDA-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=N2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=N2)O |
Origin of Product |
United States |
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